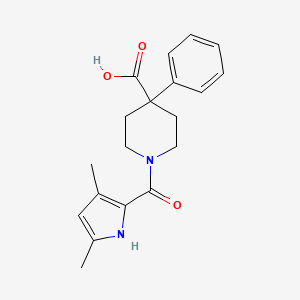![molecular formula C12H12ClN5O2S B7682440 2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT137690 and has been found to exhibit potent inhibitory activity against various kinases, making it a valuable tool for exploring the mechanisms of cellular signaling pathways.
Mechanism of Action
CCT137690 acts as an ATP-competitive inhibitor of kinases, binding to the ATP-binding site and preventing the transfer of phosphate groups from ATP to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. Additionally, it has been shown to exhibit anti-tumor activity in a number of preclinical models, including breast cancer, lung cancer, and leukemia. However, it is important to note that CCT137690 may also have off-target effects on other kinases, which could potentially limit its therapeutic efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using CCT137690 in lab experiments is its potent inhibitory activity against a number of kinases, which allows for the exploration of various signaling pathways. Additionally, its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer development and potential therapeutic interventions. However, one limitation of using CCT137690 is its potential off-target effects on other kinases, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving CCT137690. One area of interest is the development of more selective inhibitors that target specific kinases, which could potentially increase the therapeutic efficacy of these compounds. Additionally, the combination of CCT137690 with other chemotherapeutic agents may have synergistic effects and could be explored as a potential treatment strategy. Finally, the use of CCT137690 as a tool for studying the mechanisms of cellular signaling pathways and the role of kinases in disease development is an area of ongoing research.
Synthesis Methods
The synthesis of CCT137690 involves several steps, including the reaction of 4-chloro-2-nitroaniline with 2-cyanopropane-1,3-diol to form 2-chloro-4-cyano-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form 2-chloro-4-cyano-N-[1-(benzenesulfonyloxy)propan-2-yl]aniline. Finally, the triazole moiety is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction with propargyl alcohol to yield CCT137690.
Scientific Research Applications
CCT137690 has been shown to exhibit potent inhibitory activity against a number of kinases, including CHK1, CDK1, CDK2, and CDK9. This makes it a valuable tool for exploring the mechanisms of cellular signaling pathways and the role of these kinases in various diseases, such as cancer. Additionally, CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent.
properties
IUPAC Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-9(6-18-8-15-7-16-18)17-21(19,20)12-3-2-10(5-14)4-11(12)13/h2-4,7-9,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOAIMVTIKFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
